N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide
Description
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-diethyloxamide |
InChI |
InChI=1S/C14H18N2O4/c1-3-16(4-2)14(18)13(17)15-8-10-5-6-11-12(7-10)20-9-19-11/h5-7H,3-4,8-9H2,1-2H3,(H,15,17) |
InChI Key |
QYFVWZLFPGNABM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Oxalyl Chloride-Mediated Amidation
The most widely reported method involves reacting N,N-diethylamine with oxalyl chloride to form N,N-diethyloxalyl chloride, followed by coupling with 1,3-benzodioxol-5-ylmethanamine.
Procedure :
-
Synthesis of N,N-Diethyloxalyl Chloride :
N,N-Diethylamine (2.0 eq) is added dropwise to oxalyl chloride (1.0 eq) in anhydrous dichloromethane at 0°C. The reaction is stirred for 2 hours under nitrogen, yielding N,N-diethyloxalyl chloride as a pale-yellow liquid. -
Coupling with 1,3-Benzodioxol-5-ylmethanamine :
The intermediate is reacted with 1,3-benzodioxol-5-ylmethanamine (1.0 eq) in the presence of triethylamine (2.5 eq) as a base. The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane 1:3).
Key Data :
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of N,N-diethyloxalyl chloride. Triethylamine neutralizes HCl, shifting equilibrium toward product formation.
Schotten-Baumann Modification
A modified Schotten-Baumann approach employs in-situ activation of oxalic acid derivatives.
Procedure :
-
Activation of Oxalic Acid :
Oxalic acid (1.0 eq) is treated with thionyl chloride (2.2 eq) in tetrahydrofuran (THF) at reflux for 4 hours to generate oxalyl chloride. -
Stepwise Amination :
N,N-Diethylamine (2.0 eq) is added at 0°C, followed by 1,3-benzodioxol-5-ylmethanamine (1.0 eq). The reaction is quenched with ice-water, and the precipitate is recrystallized from ethanol.
Optimization Strategies :
-
Temperature Control : Maintaining 0°C during amine addition minimizes side reactions (e.g., over-alkylation).
-
Solvent Selection : THF improves solubility of intermediates compared to dichloromethane.
Yield Comparison :
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 75 | 97 |
| DCM | 68 | 95 |
| Dioxane | 70 | 96 |
Catalytic Dehydrogenative Coupling
Ruthenium-Pincer Complex Catalysis
A sustainable method reported by PMC involves acceptorless dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex (e.g., Ru-5 ).
Procedure :
-
Reaction Setup :
Ethylene glycol (1.0 eq), N,N-diethylamine (3.0 eq), and Ru-5 (1 mol%) are heated in toluene at 135°C for 24 hours under argon. -
Isolation :
The crude product is purified via flash chromatography (ethyl acetate/hexane gradient).
Advantages :
-
Atom Economy : 94% atom utilization, with H₂ as the only byproduct.
-
Scalability : Demonstrated at 10 mmol scale with consistent yields.
Limitations :
-
Substrate Scope : Less effective for sterically hindered amines (e.g., cyclohexylamine).
-
Catalyst Cost : Ruthenium complexes increase synthesis cost compared to classical methods.
Performance Metrics :
| Catalyst | Yield (%) | Turnover Number (TON) |
|---|---|---|
| Ru-5 | 89 | 89 |
| Ru-1 | 26 | 26 |
Advanced Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes.
Protocol :
N,N-Diethyloxalyl chloride (1.0 eq) and 1,3-benzodioxol-5-ylmethanamine (1.0 eq) are mixed in DMF and irradiated at 100°C for 15 minutes. Yield improvements of 12–15% are observed compared to conventional heating.
Flow Chemistry Approaches
Continuous-flow systems enhance reproducibility and safety for large-scale synthesis.
Setup :
-
Reactor 1 : Generation of N,N-diethyloxalyl chloride at 0°C.
-
Reactor 2 : Coupling with 1,3-benzodioxol-5-ylmethanamine at 25°C.
Outcomes :
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Yield (%) | 72 | 85 |
| Reaction Time (h) | 14 | 2.5 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the oxalamide group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The oxalamide group may also play a role in binding to biological macromolecules, influencing their function . Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and molecular features of N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide and related oxalamide derivatives (data sourced from –13):
Key Structural and Functional Insights :
Substituent Diversity :
- The target compound features simple diethyl groups at N2, likely favoring moderate lipophilicity and steric accessibility compared to bulkier analogs (e.g., phenylbutyl in CAS 1286713-24-3).
- Polar substituents (e.g., hydroxyl, methoxy, sulfone) in analogs like CAS 1334374-55-8 and 1105215-95-9 enhance water solubility and hydrogen-bonding capacity, which may improve pharmacokinetics.
Molecular Weight Trends: Molecular weights range from 278.3 (target) to 447.5 (CAS 1105215-95-9), with heavier compounds incorporating heterocycles (e.g., tetrahydrothiophen, isothiazolidin) or aromatic extensions (e.g., tetrahydroquinolin). These modifications may influence blood-brain barrier penetration or target specificity.
Bioactivity Implications :
- Sulfur-containing analogs (e.g., CAS 2034573-23-2, 1105215-95-9) could exhibit unique binding interactions via sulfur’s electronegativity or metal coordination.
- Fluorinated derivatives (e.g., CAS 1049398-59-5) often display improved metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation.
Q & A
Q. Table 1: Synthesis Optimization Strategies
| Parameter | Optimal Conditions | Evidence Sources |
|---|---|---|
| Solvent | DCM or DMF | |
| Temperature | 0–25°C | |
| Catalyst | TEA or EDC | |
| Purification | Column chromatography or recrystallization |
How can researchers confirm the structural integrity and purity of synthesized this compound?
Level : Basic
Methodological Answer :
- Spectroscopic Analysis :
- Chromatography : HPLC or TLC with UV detection to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 329.33) .
What are the proposed mechanisms of action for the anticancer activity of this compound, and how can these be experimentally validated?
Level : Advanced
Methodological Answer :
- Hypothesized Mechanisms :
- Microtubule Disruption : Inhibition of tubulin polymerization, similar to colchicine-site binders .
- Apoptosis Induction : Caspase-3/7 activation and PARP cleavage assays to confirm programmed cell death .
- Validation Strategies :
- In Vitro Assays : Cell cycle analysis (flow cytometry) and tubulin polymerization inhibition assays .
- Molecular Docking : Computational modeling against β-tubulin (PDB ID: 1SA0) to predict binding affinity .
How do structural modifications of the oxalamide core influence the biological activity and pharmacokinetic properties of this compound?
Level : Advanced
Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Substituent Effects : Nitrophenyl or fluorophenyl groups enhance cytotoxicity (e.g., IC₅₀ reduction in MCF-7 cells) .
- Bioisosteric Replacements : Replacing diethyl groups with morpholine improves solubility but reduces potency .
- Pharmacokinetic Studies :
- LogP Analysis : Measure partition coefficients to predict membrane permeability .
- Metabolic Stability : Liver microsome assays to assess CYP450-mediated degradation .
Q. Table 2: Impact of Structural Modifications
| Modification | Biological Effect | Evidence Sources |
|---|---|---|
| Nitrophenyl Addition | Increased cytotoxicity (IC₅₀ ↓ 30%) | |
| Diethyl → Morpholine | Solubility ↑, potency ↓ |
What strategies can resolve contradictions in reported biological activities across different studies?
Level : Advanced
Methodological Answer :
- Standardized Protocols :
- Use consistent cell lines (e.g., NCI-60 panel) and assay conditions (e.g., 48-hour exposure) .
- Data Normalization :
- Normalize IC₅₀ values to positive controls (e.g., paclitaxel for microtubule targets) .
- Meta-Analysis :
- Pool data from independent studies to identify trends (e.g., correlation between LogP and activity) .
What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound?
Level : Basic
Methodological Answer :
- In Vitro Models :
- Cancer Cell Lines : MCF-7 (breast), A549 (lung), and CCRF-CEM (leukemia) for cytotoxicity screening .
- 3D Tumor Spheroids : Mimic tumor microenvironment for penetration studies .
- In Vivo Models :
- Xenograft Mice : Subcutaneous tumor models to assess efficacy and toxicity .
- Pharmacokinetic Profiling : Plasma half-life (t½) and bioavailability measurements .
How can molecular docking and crystallography elucidate the interaction between this compound and its biological targets?
Level : Advanced
Methodological Answer :
- X-ray Crystallography :
- Co-crystallize with β-tubulin to resolve binding modes (e.g., hydrogen bonding with Thr179) .
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor interactions over 100 ns to assess stability .
- Surface Plasmon Resonance (SPR) :
- Quantify binding kinetics (Kd, kon/koff) for target validation .
What are the key challenges in scaling up synthesis for preclinical studies, and how can they be addressed?
Level : Basic
Methodological Answer :
- Challenges :
- Low Yield : Multi-step reactions with intermediate purification bottlenecks .
- Solvent Waste : Large-scale DCM/DMF usage requires recycling protocols .
- Solutions :
- Flow Chemistry : Continuous synthesis to improve efficiency .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
